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Compound of Interest

Compound Name: Dimethyl sulfoxide-d6

Cat. No.: B120158

Technical Support Center: DMSO-d6 NMR
Spectrum Analysis

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in identifying and
assigning impurity peaks in DMSO-d6 NMR spectra.

Frequently Asked Questions (FAQSs)

Q1: | see a peak around 2.50 ppm in my 1H NMR spectrum. What is it?

Al: A peak at approximately 2.50 ppm in a DMSO-d6 spectrum is the residual signal from the
solvent itself.[1][2][3][4] Deuterated solvents are never 100% pure, so a small amount of non-
deuterated or partially deuterated solvent will be present. In this case, the peak corresponds to
DMSO-d5 (CD3SOCD2H).[4] This peak is a quintet due to coupling with deuterium.[4][5]

Q2: There is a broad singlet in my spectrum at about 3.33 ppm. What could it be?

A2: A peak around 3.33 ppm is typically due to residual water (H20 or HOD) in the DMSO-d6
solvent.[1][6][7][8] DMSO is hygroscopic, meaning it readily absorbs moisture from the
atmosphere.[6][9] The chemical shift of water can vary slightly depending on the sample's
concentration, temperature, and pH.
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Q3: How can | confirm that a peak is from water or another exchangeable proton (e.g., -OH, -
NH)?

A3: You can perform a D20 exchange experiment.[1][10] Add a drop of deuterium oxide (D20)
to your NMR tube, shake it gently, and re-acquire the 1H NMR spectrum. If the peak in
question is due to an exchangeable proton like water, an alcohol, or an amine, it will decrease
in intensity or disappear entirely.[1][10] A new peak for HOD may appear at a different chemical
shift.

Q4: | have small peaks that don't seem to belong to my compound. What are other common
impurities | should look for?

A4: Besides water, other common impurities include:

Acetone: Often from cleaning NMR tubes, appearing as a singlet around 2.09 ppm.

o Grease: From glassware joints, typically appearing as broad multiplets around 0.86 ppm and
1.26 ppm.[8]

» Silicone Grease: A singlet around 0.07 ppm.[8][11]

e Other common laboratory solvents: Depending on your experimental procedures, you might
see residual solvents like ethanol, ethyl acetate, or dichloromethane. Refer to the table
below for their characteristic chemical shifts in DMSO-d6.

Q5: My baseline is noisy and the peaks are broad. What could be the cause?

A5: Broad peaks and a noisy baseline can result from several factors:

Poor Shimming: The magnetic field homogeneity may need to be optimized.
o Sample Concentration: A sample that is too concentrated can lead to peak broadening.

o Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can
cause significant line broadening.

 Insoluble Material: Undissolved solids in the NMR tube will lead to poor spectral quality.
Ensure your sample is fully dissolved.
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Troubleshooting Guide: Identifying an Unknown
Peak

If you observe an unassigned peak in your DMSO-d6 spectrum, follow this workflow to identify
its source:
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Workflow for identifying unknown peaks in a DMSO-d6 NMR spectrum.
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Data Presentation: Common Impurities in DMSO-d6

The following table summarizes the 1H NMR chemical shifts of common impurities in DMSO-
dé.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

] Chemical Shift o
Impurity Multiplicity Notes
(ppm)
) The residual peak of
Residual DMSO ] )
2.50 quintet the NMR solvent itself.
(DMSO-d5)
[11[2]131[4]
Highly variable
Water (H20/HOD) ~3.33 broad singlet depending on
conditions.[1][6][7][8]
] Common cleaning
Acetone 2.09 singlet
solvent.
Acetonitrile 2.06 singlet
Benzene 7.37 singlet
Dichloromethane 5.76 singlet

Diethyl ether

1.12 (1), 3.42 (q)

triplet, quartet

N,N-
Dimethylformamide
(DMF)

2.75 (s), 2.92 (s), 8.03
(s)

singlet, singlet, singlet

Ethanol

1.06 (t), 3.44 (q), 4.34
®

triplet, quartet, triplet

-OH coupling may be
visible.

Ethyl acetate

1.15 (t), 1.99 (s), 4.00
(@)

triplet, singlet, quartet

Grease (hydrocarbon)

~0.86 (M), ~1.26 (br s)

multiplet, broad singlet

From glassware.[8]

Heptane/Hexane ~0.88 (1), ~1.27 (br s) triplet, broad singlet
) -OH coupling may be

Methanol 3.16 (q), 4.09 (1) quartet, triplet o

visible.

o 7.22 (m), 7.58 (m), )
Pyridine multiplet
8.74 (m)

Silicone Grease ~0.07 singlet [8][11]
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Tetrahydrofuran (THF)  1.76 (m), 3.60 (m) multiplet
Toluene 2.32(s), 7.1-7.3 (m) singlet, multiplet
Triethylamine 0.96 (1), 2.45 (q) triplet, quartet

Note: Chemical shifts can vary slightly based on concentration, temperature, and the sample
matrix. Multiplicity is abbreviated as s = singlet, d = doublet, t = triplet, q = quartet, m =
multiplet, br = broad.

Experimental Protocols
D20 Exchange for Identification of Labile Protons

Objective: To confirm the presence of exchangeable protons (e.g., -OH, -NH, -COOH, and
water) in a 1H NMR spectrum.

Materials:

 NMR sample in a capped NMR tube.
o Deuterium oxide (D20).

e Micropipette or Pasteur pipette.
Procedure:

e Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample dissolved in
DMSO-d6.

e Add D20: Carefully add 1-2 drops of D20 directly into the NMR tube containing your
sample.

e Mix: Cap the NMR tube securely and gently invert it several times to ensure thorough mixing.
The D20 does not need to be fully miscible with the solvent for the exchange to occur.[10]

o Equilibrate: Allow the sample to stand for a few minutes to allow for the proton-deuterium
exchange to reach equilibrium.
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» Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire a second
1H NMR spectrum using the same parameters as the initial scan.

e Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will have
either disappeared or significantly decreased in intensity in the second spectrum.[10] A new,
potentially broad peak corresponding to HOD may appear.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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